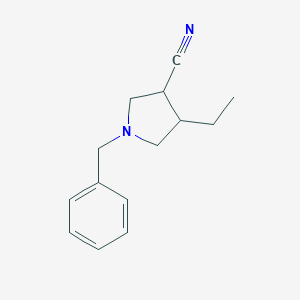

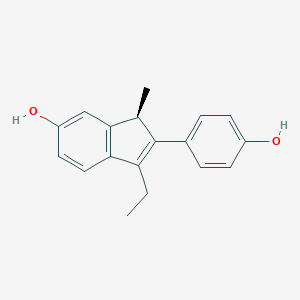

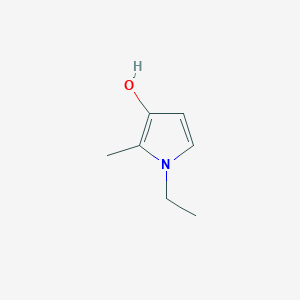

![molecular formula C10H15NO2 B040698 1,4-二氧杂螺[4.5]癸烷-8-乙腈 CAS No. 124499-37-2](/img/structure/B40698.png)

1,4-二氧杂螺[4.5]癸烷-8-乙腈

描述

Synthesis Analysis

The synthesis of related spirocyclic compounds often involves the manipulation of propargylic and homopropargylic alcohols, leading to enantiomerically pure dioxaspiro compounds through a series of reactions including cyclization and alkyne carboxylation (Schwartz et al., 2005). Additionally, synthesis methods have been developed that utilize selective deketalization in acidic solutions to achieve high yields and purity, as demonstrated in the production of 1,4-Dioxaspiro[4.5]decan-8-one, showcasing the versatility of these compounds (Zhang Feng-bao, 2006).

Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decane derivatives is characterized by the spirocyclic configuration, which plays a significant role in their chemical reactivity and physical properties. Studies focusing on the synthesis and structural analysis of these compounds often employ techniques like IR, NMR, and X-ray diffraction to elucidate their configuration and conformation (Ogurtsov et al., 2020).

Chemical Reactions and Properties

1,4-Dioxaspiro[4.5]decane-8-acetonitrile and its analogs undergo various chemical reactions, including aminomethylation, which leads to the formation of new derivatives with potential biological activity. These reactions expand the functional versatility of the dioxaspiro framework, enabling the development of compounds with specific properties (Khrustaleva et al., 2018).

Physical Properties Analysis

The physical properties of 1,4-Dioxaspiro[4.5]decane derivatives, such as melting points, boiling points, and solubility, are crucial for their application in material science and organic synthesis. These properties are often determined experimentally through purification and characterization processes, which are essential for assessing their suitability for various applications (Kagawa et al., 1994).

Chemical Properties Analysis

The chemical properties of 1,4-Dioxaspiro[4.5]decane-8-acetonitrile, including its reactivity in organic synthesis and potential as a synthetic intermediate, are of significant interest. Its ability to undergo various chemical transformations makes it a valuable compound for the synthesis of complex organic molecules and materials with specific functionalities (Farkas et al., 2015).

科学研究应用

医药化合物合成

该化合物可用于合成诸如利尿剂的医药化合物 . 利尿剂是帮助身体通过尿液排出多余水分和盐分的药物。它们通常用于治疗高血压和心力衰竭等疾病。

钯催化氨基羰基化

该化合物已用于通过钯催化氨基羰基化合成2-(1,4-二氧杂螺[4.5]癸烷-6-基)丙烯酰胺 . 该过程涉及在钯催化剂的存在下,使碘代烯烃与胺反应以形成丙烯酰胺。 研究了胺亲核试剂和反应条件对分离产率的影响 .

构建块的合成

作为对碘代烯烃羰基化研究的持续关注的一部分,合成了一些构建块 . 这些构建块可用于各种化学反应以创建更复杂的分子。

芳构化过程

通过一种新颖的芳构化过程,该双环框架可以转化为一系列5-烷氧基色胺衍生物,包括5-羟色胺、褪黑素和蟾蜍毒素 . 这些是人体中重要的神经递质和激素。

微波辅助还原胺化

该化合物已用于微波辅助还原胺化的研究 . 还原胺化是一种合成胺的方法,胺是许多药物合成中的关键构建块。

取代乙酰胺的合成

该化合物已用于合成取代的2-(2-氧代吡咯烷-1-基)乙酰胺 . 这些乙酰胺在药物化学中可以有多种用途。

安全和危害

1,4-Dioxaspiro[4.5]decane-8-acetonitrile is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

属性

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-8-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIRGGYUBXDIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC#N)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437144 | |

| Record name | 1,4-Dioxaspiro[4.5]decane-8-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124499-37-2 | |

| Record name | 1,4-Dioxaspiro[4.5]decane-8-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

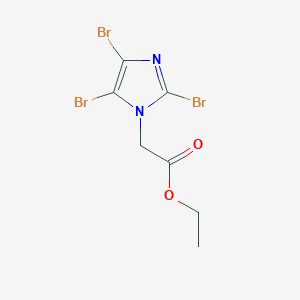

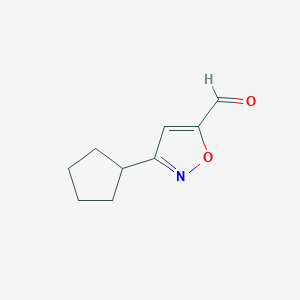

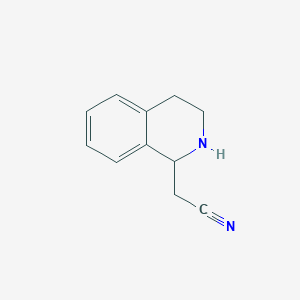

![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

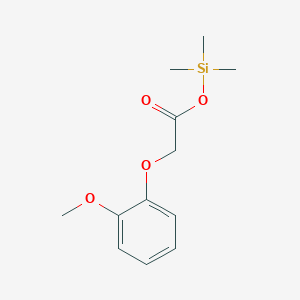

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)